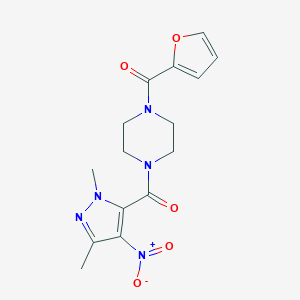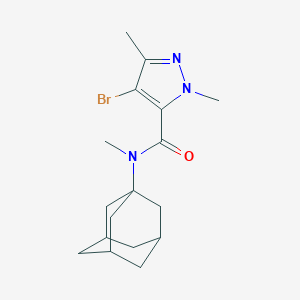![molecular formula C16H17Cl2N3O B279665 (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B279665.png)
(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is an organic compound that features a dichlorophenyl group and a pyrazolylmethyl group attached to an acrylamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved by reacting acryloyl chloride with an amine under basic conditions.
Introduction of the dichlorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dichlorophenyl group.
Attachment of the pyrazolylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazolylmethyl group is introduced using a suitable nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the acrylamide backbone, converting it to the corresponding amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolylmethyl group.
Reduction: Amines derived from the acrylamide backbone.
Substitution: Various substituted derivatives of the dichlorophenyl group.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and pyrazolylmethyl groups on biological systems. It may serve as a lead compound for the development of new drugs or as a probe for biochemical studies.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3,4-dichlorophenyl)-N-methylacrylamide: Similar structure but lacks the pyrazolylmethyl group.
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the dichlorophenyl group.
3-(3,4-dichlorophenyl)-N-[(1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the trimethyl groups on the pyrazole ring.
Uniqueness
The uniqueness of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE lies in the combination of the dichlorophenyl and pyrazolylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H17Cl2N3O |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
(E)-3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C16H17Cl2N3O/c1-10-13(11(2)21(3)20-10)9-19-16(22)7-5-12-4-6-14(17)15(18)8-12/h4-8H,9H2,1-3H3,(H,19,22)/b7-5+ |
InChIキー |
KWVCRIYDJFRPAK-FNORWQNLSA-N |
異性体SMILES |
CC1=C(C(=NN1C)C)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B279582.png)
![3-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B279583.png)
![3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B279584.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B279586.png)
![2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide](/img/structure/B279587.png)
![N-[3-({[(3,4,5-TRIETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B279588.png)
![3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA](/img/structure/B279589.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B279590.png)

![4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole](/img/structure/B279600.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B279601.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B279605.png)
![(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279606.png)
